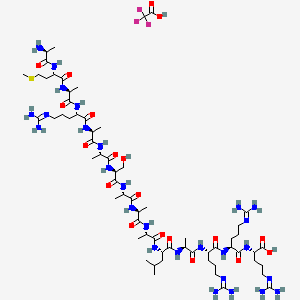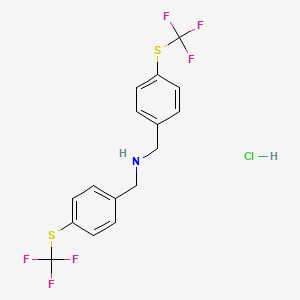![molecular formula C24H38N6O B10829922 (3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CT7001 (hydrochloride hydrate), also known as Samuraciclib, is a novel, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in cell cycle regulation and transcription. CT7001 has shown significant potential in preclinical models for treating various cancers, including acute myeloid leukemia, prostate cancer, and breast cancer .
Preparation Methods
The synthesis of CT7001 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its activity and selectivity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
CT7001 undergoes various chemical reactions, primarily focusing on its interaction with CDK7. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK7 and preventing its activity. This inhibition leads to the suppression of cell cycle progression and transcription, ultimately resulting in cell death. Common reagents and conditions used in these reactions include ATP analogs and specific inhibitors that target the ATP-binding site .
Scientific Research Applications
CT7001 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: CT7001 has shown promising results in preclinical models of acute myeloid leukemia, prostate cancer, and breast cancer. .
Drug Development: The compound is being investigated as a potential therapeutic agent for various cancers. .
Molecular Biology: CT7001 is used as a tool compound to study the role of CDK7 in cell cycle regulation and transcription. .
Mechanism of Action
CT7001 exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. CDK7 phosphorylates and activates RNA polymerase II, which is essential for transcription. By inhibiting CDK7, CT7001 prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcription and cell cycle progression. This inhibition ultimately results in cell death, making CT7001 a potent anti-cancer agent .
Comparison with Similar Compounds
CT7001 is unique in its selectivity and potency as a CDK7 inhibitor. Similar compounds include other CDK inhibitors such as THZ1 and ICEC0942. CT7001 stands out due to its oral bioavailability and ATP-competitive inhibition mechanism. Unlike other CDK inhibitors, CT7001 specifically targets CDK7, making it a valuable tool for studying the role of CDK7 in cancer and other diseases .
Properties
Molecular Formula |
C24H38N6O |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane |
InChI |
InChI=1S/C22H30N6O.2CH4/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29;;/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27);2*1H4/t17-,19+;;/m1../s1 |
InChI Key |
XTEUNQUGKZSYJB-QFZUCXBQSA-N |
Isomeric SMILES |
C.C.CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O |
Canonical SMILES |
C.C.CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


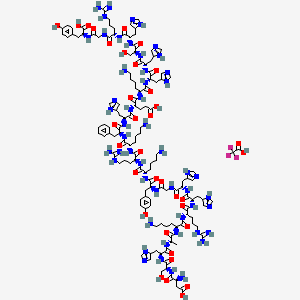
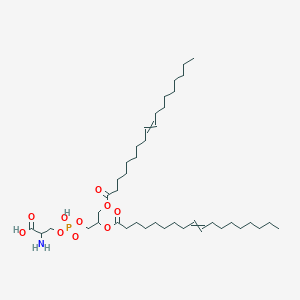

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)
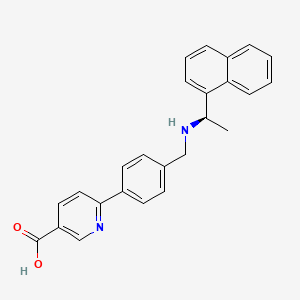
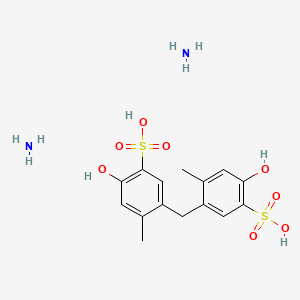
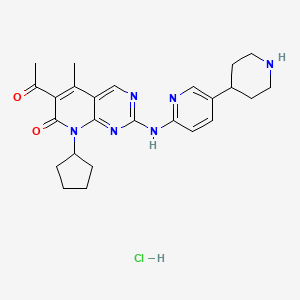


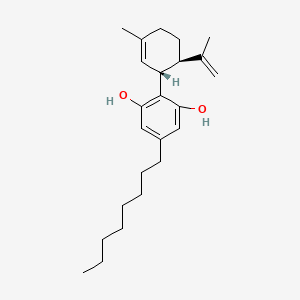
![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)

